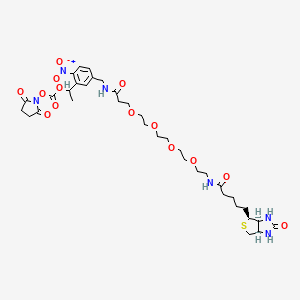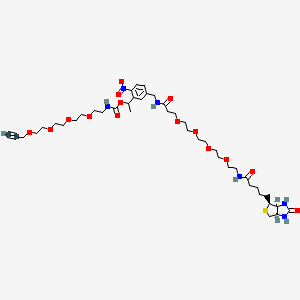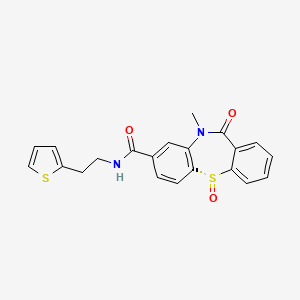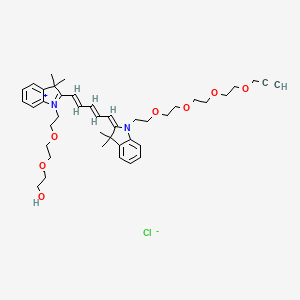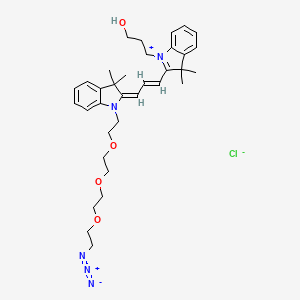
PDE9-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDE9-IN-16 is a selective PDE9 inhibitor with strong antioxidant activity which inhibits Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
PDE9 inhibitors, like PDE9-IN-16, have gained attention as potential therapeutics for Alzheimer’s disease (AD). PDE9-IN-16 specifically has been shown to inhibit PDE9 activity with a considerable ability to halt copper redox cycling and inhibit metal-induced Aβ1-42 aggregation, a hallmark of AD. It also promotes disassembly of Aβ fibrils and exhibits favorable blood-brain barrier permeability, suggesting promise in AD treatment (Su et al., 2016).
Cancer Research
PDE9-IN-16 has shown effects in cancer research, particularly in human breast cancer cell lines. Inhibition of PDE9 induced cGMP accumulation and apoptosis in these cell lines, indicating a role in cell proliferation, differentiation, and apoptosis (Saravani et al., 2012). Additionally, increased expression of PDE9 in malignant breast tumors compared to benign tumors and normal breast tissues has been observed, suggesting its potential as a marker in breast cancer diagnosis and treatment (Karami-Tehrani et al., 2012).
Diabetes Treatment
PDE9 inhibitors are being studied for their potential in treating diabetes. A potent PDE9 inhibitor, similar to PDE9-IN-16, inhibited the mRNA expression of key enzymes in glucose production, suggesting its potential as a hypoglycemic agent. This points to a possible application for PDE9-IN-16 in diabetes treatment (Shao et al., 2014).
Cognitive Function Enhancement
PDE9 inhibitors have been found to enhance cognitive function in rodents, indicating a potential application in treating cognitive dysfunctions like Alzheimer’s disease. A study showed that a specific PDE9 inhibitor improved performance in various cognition models in rats and mice, suggesting a similar potential for PDE9-IN-16 (Hutson et al., 2011).
Heart Failure Research
In the context of heart failure, PDE9 inhibition has shown promising results in improving hemodynamic, endocrine, and renal effects in experimental models. This supports a role for PDE9 in heart failure pathophysiology and suggests that inhibitors like PDE9-IN-16 may offer novel therapeutic approaches to this condition (Scott et al., 2019).
Vascular Dementia Treatment
PDE9 has been identified as a novel target for treating vascular dementia (VaD). A study on pyrazolopyrimidinone analogues, which are similar to PDE9-IN-16, demonstrated significant therapeutic effects in a VaD mouse model. This suggests potential applications for PDE9-IN-16 in VaD treatment (Wu et al., 2019).
Hepatic Fibrosis Treatment
PDE9 inhibitors have also been studied for their potential in treating hepatic fibrosis. A study revealed that a PDE9 inhibitor showed significant antifibrotic effects in experimental models, indicating a potential application for PDE9-IN-16 in this field (Wu et al., 2021).
Obesity and Cardiometabolic Syndrome Reduction
Inhibiting PDE9 has been shown to reduce obesity and cardiometabolic syndrome in mice models. This suggests that PDE9-IN-16 might have applications in treating these conditions as well (Mishra et al., 2021).
Propiedades
Nombre del producto |
PDE9-IN-16 |
|---|---|
Fórmula molecular |
C20H25N5O3 |
Peso molecular |
383.45 |
Nombre IUPAC |
(R)-1-Cyclopentyl-6-(1-((2-hydroxy-4-methoxybenzyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H25N5O3/c1-12(21-10-13-7-8-15(28-2)9-17(13)26)18-23-19-16(20(27)24-18)11-22-25(19)14-5-3-4-6-14/h7-9,11-12,14,21,26H,3-6,10H2,1-2H3,(H,23,24,27)/t12-/m1/s1 |
Clave InChI |
DPPSRHLQBYNNJP-GFCCVEGCSA-N |
SMILES |
O=C1C2=C(N(C3CCCC3)N=C2)N=C([C@H](NCC4=CC=C(OC)C=C4O)C)N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PDE9 IN-16; PDE9-IN16; PDE9 IN 16; PDE9-IN-16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



